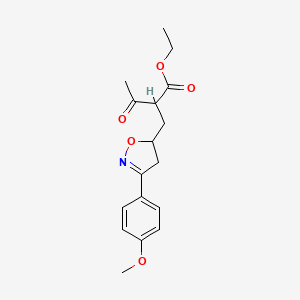

Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate

CAS No.:

Cat. No.: VC13311371

Molecular Formula: C17H21NO5

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21NO5 |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | ethyl 2-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-3-oxobutanoate |

| Standard InChI | InChI=1S/C17H21NO5/c1-4-22-17(20)15(11(2)19)9-14-10-16(18-23-14)12-5-7-13(21-3)8-6-12/h5-8,14-15H,4,9-10H2,1-3H3 |

| Standard InChI Key | XOIIZUSFRFCVKQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C |

| Canonical SMILES | CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a dihydroisoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a 4-methoxyphenyl substituent and an ethyl 3-oxobutanoate chain. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₅ | |

| Molecular Weight | 319.4 g/mol | |

| LogP (Partition Coefficient) | ~4.2 (estimated) | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 60.7 Ų |

The 4-methoxyphenyl group enhances lipid solubility, potentially improving membrane permeability, while the ketone and ester moieties offer sites for chemical modifications .

Synthesis and Optimization

Core Synthetic Strategies

The synthesis typically involves cyclocondensation reactions between hydroxylamine derivatives and α,β-unsaturated ketones or esters. A widely used method employs ethyl acetoacetate and 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carbaldehyde under microwave irradiation to improve yield and reduce reaction time .

Example Procedure:

-

Microwave-Assisted Cyclization:

-

React ethyl acetoacetate (1.2 eq) with 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carbaldehyde (1 eq) in dimethylformamide (DMF).

-

Irradiate at 100°C for 15 minutes under nitrogen.

-

Yield: ~78%.

-

-

Conventional Thermal Method:

Solvent and Catalyst Optimization

-

Solvents: DMF and dichloromethane are preferred due to their polar aprotic nature, which stabilizes intermediates .

-

Catalysts: Microwave irradiation reduces side reactions compared to thermal methods, achieving higher purity (>98% by HPLC) .

Chemical Transformations

The compound undergoes several reactions, leveraging its reactive sites:

Hydrolysis

-

Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoic acid.

-

Conditions: 1M NaOH, 60°C, 2 hours.

-

Application: Intermediate for prodrug design.

-

Condensation Reactions

-

Knoevenagel Condensation: Reacts with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones, enhancing bioactivity .

Biological Activity and Mechanisms

Antimicrobial Properties

-

Antibacterial: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal: Effective against Candida albicans (MIC = 32 µg/mL) .

-

Mechanism: Likely involves inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Applications in Medicinal Chemistry

Lead Compound for Antibacterial Agents

-

Structural analogs with modified methoxy groups show enhanced activity against multidrug-resistant (MDR) strains .

Prodrug Development

-

The ethyl ester moiety improves oral bioavailability, making it a candidate for prodrug formulations targeting gastrointestinal infections .

Future Directions

Structural Optimization

-

Introduce fluorinated groups to enhance metabolic stability .

-

Explore hybrid derivatives with quinoline or pyrimidine cores for dual-action therapeutics .

In Vivo Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume